molecular formula C16H21N3O8S B14449341 2-(S-Glutathionyl)hydroquinone CAS No. 76726-99-3

2-(S-Glutathionyl)hydroquinone

Cat. No.: B14449341
CAS No.: 76726-99-3
M. Wt: 415.4 g/mol
InChI Key: PBSYQNUIZQXWAE-UWVGGRQHSA-N
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Description

2-(S-Glutathionyl)hydroquinone is a compound formed through the conjugation of hydroquinone with glutathione. This conjugation is facilitated by the enzyme glutathione S-transferase. The compound is significant in various biological processes, particularly in detoxification pathways where it helps in neutralizing harmful quinones and protecting cells from oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Glutathionyl)hydroquinone typically involves the reaction of hydroquinone with glutathione. This reaction can occur spontaneously or be catalyzed by enzymes such as S-glutathionyl-hydroquinone reductases. The reaction conditions often include a suitable buffer system to maintain pH and temperature conducive to the enzyme activity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in biological systems rather than industrial applications. the enzymatic synthesis approach can be scaled up using bioreactors where conditions such as pH, temperature, and substrate concentrations are tightly controlled to optimize yield.

Chemical Reactions Analysis

Types of Reactions: 2-(S-Glutathionyl)hydroquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include glutathione and S-glutathionyl-hydroquinone reductases.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.

Major Products:

    Reduction: Hydroquinone.

    Oxidation: Quinones.

    Substitution: Various substituted hydroquinones depending on the nucleophile used.

Scientific Research Applications

2-(S-Glutathionyl)hydroquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(S-Glutathionyl)hydroquinone involves its role in detoxification pathways. The compound is formed when glutathione conjugates with hydroquinone, neutralizing its toxic effects. This reaction is catalyzed by glutathione S-transferase. The resulting compound can then be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases, completing a detoxification cycle . The molecular targets include various quinones and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and detoxification.

Comparison with Similar Compounds

    S-Glutathionyl-(chloro)hydroquinone: Similar in structure but contains a chlorine atom.

    Glutathione conjugates of other hydroquinones: These include compounds where hydroquinone is substituted with different groups.

Uniqueness: 2-(S-Glutathionyl)hydroquinone is unique due to its specific formation through the conjugation of hydroquinone with glutathione, facilitated by glutathione S-transferase. This specific conjugation plays a crucial role in detoxification pathways, making it a significant compound in biological systems .

Properties

CAS No.

76726-99-3

Molecular Formula

C16H21N3O8S

Molecular Weight

415.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1

InChI Key

PBSYQNUIZQXWAE-UWVGGRQHSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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